

An In-depth Technical Guide to the Spectroscopic Analysis of Norcamphor

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Compound of Interest

Compound Name: Norcamphor

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This technical guide provides a comprehensive overview of the spectroscopic data for **norcamphor** (bicyclo[2.2.1]heptan-2-one), a bicyclic ketone and a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data of Norcamphor

The structural elucidation of **norcamphor** is routinely achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **norcamphor**, both ^1H and ^{13}C NMR provide critical information about its unique bridged structure. The spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.65	m	1H	H1 (bridgehead)
2.45	m	1H	H4 (bridgehead)
1.95	m	1H	H3 (exo)
1.80	m	1H	H3 (endo)
1.65	m	1H	H7 (syn)
1.50	m	1H	H5 (exo)
1.40	m	1H	H7 (anti)
1.30	m	1H	H5 (endo)
1.25	m	2H	H6 (exo and endo)

¹³C NMR Spectroscopic Data[2][3]

Chemical Shift (δ) ppm	Carbon Assignment
218.0	C2 (C=O)
49.5	C1
45.0	C3
37.5	C7
35.0	C4
27.0	C5
24.5	C6

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **norcamphor** is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ketone)
~1450	Medium	C-H bend (alkane)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The monoisotopic mass of **norcamphor** is 110.0732 Da.[4]

m/z	Relative Intensity	Possible Fragment
110	High	[M] ⁺ (Molecular Ion)
82	Medium	[M - CO] ⁺
67	High	[C ₅ H ₇] ⁺
54	Medium	[C ₄ H ₆] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Sample Preparation:[5][6][7]

- Accurately weigh 5-25 mg of **norcamphor** for ¹H NMR or 20-50 mg for ¹³C NMR.[6]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard, typically tetramethylsilane (TMS).[6][8]
- Ensure the solid is completely dissolved. If necessary, gently vortex or sonicate the mixture. [6]
- Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[5]

- Transfer the clear solution into a clean, dry 5 mm NMR tube to a depth of about 4-5 cm.[6]

Instrumental Parameters:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe to the desired nucleus (^1H or ^{13}C).
- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[6]

Sample Preparation (Thin Solid Film Method):[9]

- Dissolve a small amount (a few milligrams) of **norcamphor** in a volatile solvent such as methylene chloride or acetone.[9]
- Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
- Apply one or two drops of the **norcamphor** solution onto the surface of the salt plate.[9]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

Instrumental Parameters:[10][11]

- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Sample Introduction and Ionization (Electron Ionization - EI):[12][13][14]

- Introduce a small amount of the **norcamphor** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[\[13\]](#)[\[14\]](#)
- This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.[\[12\]](#)[\[14\]](#)

Mass Analysis and Detection:[\[12\]](#)[\[13\]](#)[\[14\]](#)

- The positively charged ions are accelerated by an electric field into the mass analyzer.[\[14\]](#)
- The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[\[12\]](#)[\[14\]](#)
- The separated ions are detected, and their relative abundance is recorded.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.[\[13\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **norcamphor**.



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Caption: Workflow for Spectroscopic Analysis of **Norcamphor**.

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